molecular formula C18H19N7O B2560819 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide CAS No. 2034478-63-0

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide

Cat. No.: B2560819
CAS No.: 2034478-63-0
M. Wt: 349.398
InChI Key: MSIRGFJTNWFBDF-UHFFFAOYSA-N
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Description

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide features a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position, an azetidine ring at the 1-position, and a phenethyl carboxamide group at the azetidine-3-carbonyl position.

Properties

IUPAC Name

N-(2-phenylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(20-7-6-14-4-2-1-3-5-14)15-9-24(10-15)16-8-17(22-12-21-16)25-13-19-11-23-25/h1-5,8,11-13,15H,6-7,9-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIRGFJTNWFBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and pyrimidine intermediates, followed by their coupling with an azetidine derivative. Common reaction conditions include the use of organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . The molecular pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Pyrimidine Hybrids

Compound 1 : Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate (C₁₃H₁₄ClN₅O₃)
  • Key Features: A 1,2,3-triazole ring fused with a pyridine substituent. Ethoxycarbonyl and ethoxymethyleneamino groups. Shortened C—N bond lengths (e.g., C7—N4: 1.366 Å), indicating electron delocalization within the triazole system.
  • Applications : Agrochemicals (insecticides, plant growth regulators).
  • Comparison: The 1,2,3-triazole system in Compound 1 differs from the 1,2,4-triazole in the target compound, which may alter electronic properties and hydrogen-bonding capacity.
Compound 2 : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (C₂₁H₂₂N₆O)
  • Key Features :
    • Pyrazolo-pyridine scaffold with carboxamide linkage.
    • Ethyl and methyl substitutions enhancing lipophilicity.
  • Applications : Pharmaceuticals (kinase inhibitors, anticancer agents).
  • Comparison :
    • The pyrazolo-pyridine system in Compound 2 offers a larger aromatic surface area than the target compound’s pyrimidine-triazole core, possibly influencing π-π stacking interactions.
    • The absence of an azetidine ring in Compound 2 reduces conformational rigidity compared to the target molecule.

Physicochemical and Functional Group Analysis

Table 1: Structural and Functional Comparison
Property Target Compound Compound 1 Compound 2
Core Heterocycle Pyrimidine + 1,2,4-triazole Pyridine + 1,2,3-triazole Pyrazolo-pyridine
Substituents Azetidine, phenethyl carboxamide Ethoxycarbonyl, chloropyridyl Ethyl, methyl, phenyl
Bonding Features Potential H-bond donors (triazole, carboxamide) Intramolecular C—H⋯O/N bonds Carboxamide linkage
Molecular Weight Not reported 327.74 g/mol 374.4 g/mol
Applications Hypothesized: Pharmaceuticals Agrochemicals Pharmaceuticals
Key Observations:
  • Electron Delocalization : Compound 1’s 1,2,3-triazole exhibits significant electron delocalization (C—N bond shortening), which may enhance stability in agrochemical environments. The 1,2,4-triazole in the target compound could offer similar benefits but with distinct hydrogen-bonding patterns.
  • Lipophilicity : Compound 2’s methyl/ethyl substitutions increase lipophilicity, whereas the phenethyl group in the target compound balances hydrophobicity and aromatic interactions.

Research Implications and Limitations

  • Agrochemical vs. Pharmaceutical Design : Compound 1’s agrochemical focus highlights the role of triazoles in pesticidal activity, while the target compound’s azetidine-pyrimidine scaffold aligns with drug discovery trends.
  • Data Gaps : Direct pharmacological data (e.g., IC₅₀ values, bioavailability) for the target compound are absent in the provided evidence, necessitating further experimental validation.
  • Structural Optimization : Replacing 1,2,3-triazole with 1,2,4-triazole (as in the target compound) could modulate receptor affinity, as seen in kinase inhibitors like ribociclib.

Biological Activity

Structural Characteristics

The molecular formula of the compound is C16H16N8OC_{16}H_{16}N_8O with a molecular weight of approximately 336.359 g/mol. The significant structural components include:

  • Pyrimidine Ring : Known for its role in various biological processes, including nucleic acid structure.
  • Triazole Moiety : Often associated with antifungal and antibacterial properties.
  • Azetidine Structure : Contributes to the overall stability and reactivity of the compound.

Potential Biological Activities

While direct studies on this specific compound are lacking, related compounds with similar structural features have demonstrated various biological activities:

Compound Name Structural Features Biological Activity
6-Methylpyridin-2-carboxamideContains a methylpyridine structureAntimicrobial activity
1H-Triazole derivativesTriazole ring presentAntiviral properties
Pyrimidine-based compoundsPyrimidine core with various substitutionsAnticancer effects

The presence of multiple heterocycles may enhance the biological activity compared to simpler derivatives that lack such complexity.

The mechanism of action for compounds containing triazole and pyrimidine rings typically involves:

  • Enzyme Inhibition : Many triazole derivatives inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Cellular Pathway Interference : They may disrupt signaling pathways leading to apoptosis in cancer cells or inhibit microbial growth by targeting specific cellular components .

Case Studies and Research Findings

Despite the absence of specific studies on this compound, research on related triazole derivatives has shown promising results:

  • Antimicrobial Activity : A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria, revealing significant antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL .
  • Anti-inflammatory Effects : Research on similar compounds demonstrated their ability to reduce cytokine production (e.g., TNF-α) in peripheral blood mononuclear cells (PBMCs), suggesting potential anti-inflammatory applications .
  • Anticancer Properties : Certain pyrimidine derivatives have been shown to exhibit anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis and Development

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide can be approached through multi-step synthetic routes involving readily available precursors. Reaction conditions may require the use of solvents like dimethylformamide (DMF) and catalysts to optimize yields and purity.

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